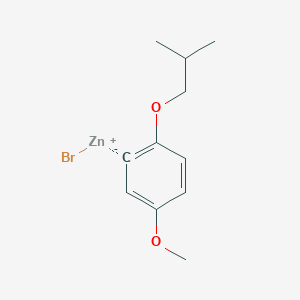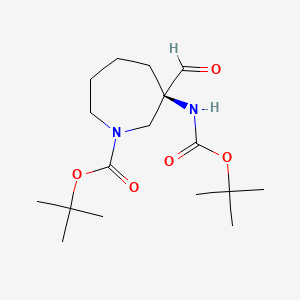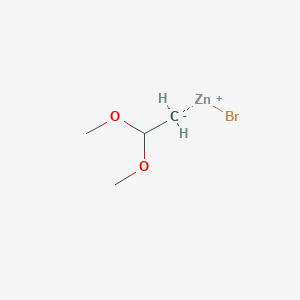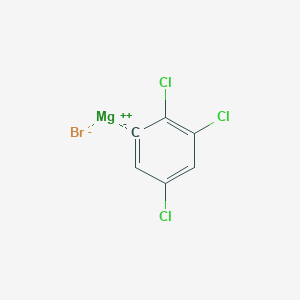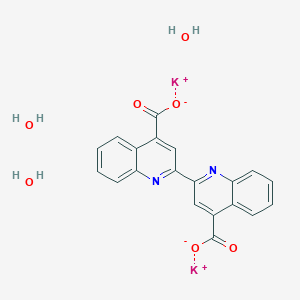
2,2'-Biquinoline-4,4'-dicarboxylic acid dipotassium salt trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Biquinoline-4,4’-dicarboxylic acid dipotassium salt trihydrate is a hydrated dipotassium salt of 2,2’-biquinoline-4,4’-dicarboxylic acid. This compound is known for its application as a ligand in various chemical reactions, particularly in the aerobic oxidation of alcohols in the presence of palladium catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-biquinoline-4,4’-dicarboxylic acid dipotassium salt trihydrate typically involves the reaction of 2,2’-biquinoline-4,4’-dicarboxylic acid with potassium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dipotassium salt trihydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The product is then purified through recrystallization from water .
化学反応の分析
Types of Reactions
2,2’-Biquinoline-4,4’-dicarboxylic acid dipotassium salt trihydrate undergoes various chemical reactions, including:
Oxidation: It acts as a ligand in the aerobic oxidation of alcohols.
Complexation: Forms stable complexes with metal ions, particularly copper ions.
Common Reagents and Conditions
Oxidation: Palladium catalysts are commonly used in the presence of oxygen.
Complexation: Copper ions are used to form stable complexes under alkaline conditions.
Major Products Formed
Oxidation: The major products are oxidized alcohols.
Complexation: The major product is a stable 2:1 complex with copper ions.
科学的研究の応用
2,2’-Biquinoline-4,4’-dicarboxylic acid dipotassium salt trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in the oxidation of alcohols.
Biology: Employed in the detection of copper ions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of metal-organic frameworks and coordination polymers.
作用機序
The compound exerts its effects primarily through its ability to act as a ligand and form stable complexes with metal ions. In the case of copper detection, it forms a stable 2:1 complex with copper ions, which can be detected colorimetrically at an absorbance maximum of 562 nm . This mechanism is utilized in various assays, including the bicinchoninic acid (BCA) protein quantitation assay .
類似化合物との比較
Similar Compounds
2,2’-Biquinoline-4,4’-dicarboxylic acid: The parent compound without the dipotassium salt and trihydrate.
2,2’-Biquinoline-4,4’-dicarboxylic acid sodium salt: Similar in structure but with sodium ions instead of potassium.
Uniqueness
2,2’-Biquinoline-4,4’-dicarboxylic acid dipotassium salt trihydrate is unique due to its specific hydration state and the presence of potassium ions, which can influence its solubility and reactivity in various chemical reactions .
特性
分子式 |
C20H16K2N2O7 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate |
InChI |
InChI=1S/C20H12N2O4.2K.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 |
InChIキー |
MUCQANVZZZELIW-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


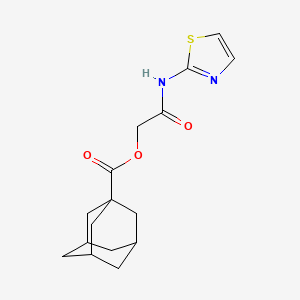
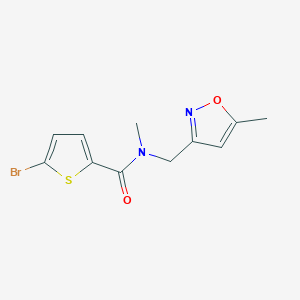
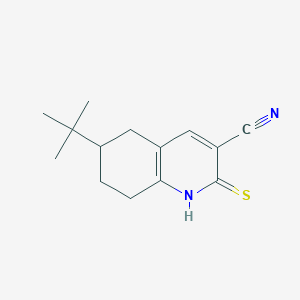
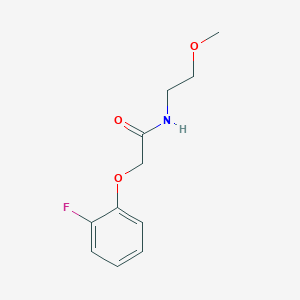
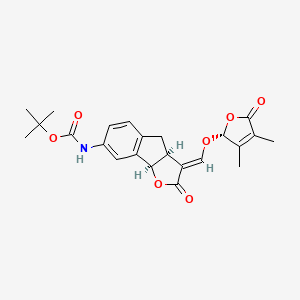
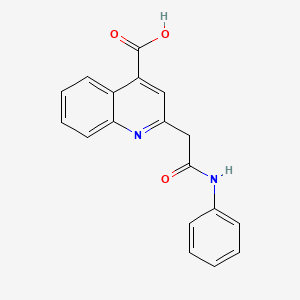
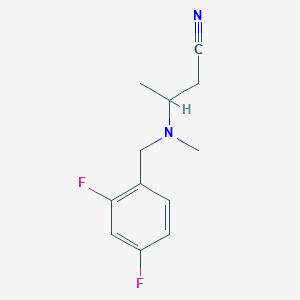
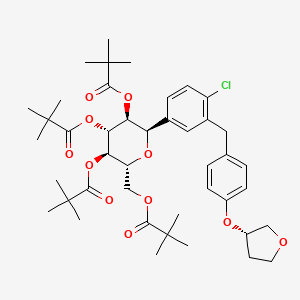

![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
